1-tert-Butylpyrrole
Overview
Description
1-tert-Butylpyrrole is a chemical compound with the molecular formula C8H13N and a molecular weight of 123.1955 . It is a type of heterocyclic organic compound .
Synthesis Analysis
The synthesis of 1-tert-Butylpyrrole can be achieved from Pyrrole and 2,2-DIMETHYLPROPANE . There are also other synthetic routes available .Molecular Structure Analysis
The molecular structure of 1-tert-Butylpyrrole can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s configuration .Scientific Research Applications
Synthesis and Chemical Properties
Butylation of Pyrroles : Pyrroles with negative substituents can be butylated using tert.-butyl acetate and strong acids, as demonstrated by Treibs and Schulze (1970) (Treibs & Schulze, 1970).
Phosphorylation of N-tert-Butylpyrroles : Chaikovskaya et al. (2005) studied the effects of bulky substituents at the pyrrole nitrogen atom on the orientation and regioselectivity of pyrrole phosphorylation with phosphorus(III) halides. They found that N-tert-butylpyrrole is regioselectively phosphorylated at position 3, indicating the tert-butyl substituent does not hinder multiple pyrrolyl residues binding to the phosphorus atom (Chaikovskaya et al., 2005).
Applications in Material Science
Conductive Composites : Selampinar et al. (1997) described the synthesis of a poly(arylene ether ketone) using 1,3-bis(4-fluorobenzoyl)-5-tert-butyl benzene and its conductive composites with polypyrrole. These composites showed electrical conductivity between 1 and 4 S/cm, indicating potential applications in electronic materials (Selampinar et al., 1997).
Anticorrosive Properties : A study by Praveen et al. (2021) on the anticorrosive behavior of novel heterocyclic compounds including tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed significant inhibition efficiency against corrosion of carbon steel in 1M HCl solution (Praveen et al., 2021).
Synthesis of Novel Compounds
Synthesis of Bicyclic Analogues : Qiu et al. (2017) demonstrated the synthesis of polysubstituted aminopyrroles using a reaction involving propargyl carbonates, isocyanides, and alcohols. This reaction was facilitated by tert-butylamine, illustrating the role of tert-butyl compounds in the synthesis of complex organic structures (Qiu et al., 2017).
Formation of 3,4-Difluoropyrrole : Leroy and Wakselman (1994) synthesized N-unsubstituted 3,4-difluoropyrrole through a thermal cycloaddition reaction of N-tert-butyl 2-alkoxycarbonyl aziridine, showcasing the versatility of tert-butylpyrrole derivatives in synthesizing novel organic structures (Leroy & Wakselman, 1994).
Safety and Hazards
properties
IUPAC Name |
1-tert-butylpyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRIQBRSTYPSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5398-58-3 | |
Record name | 1H-Pyrrole,2-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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